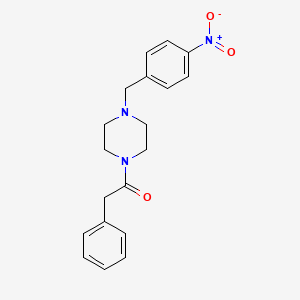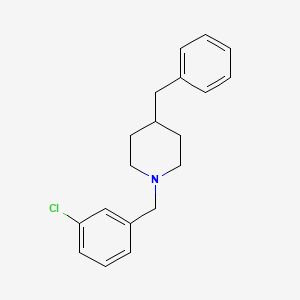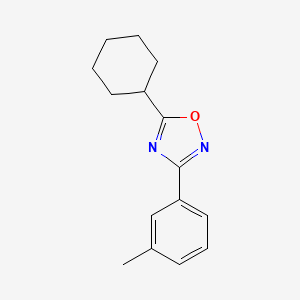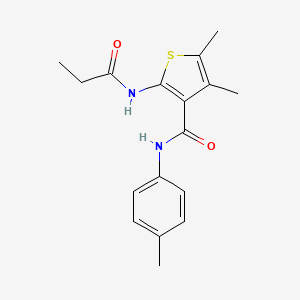
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine, also known as NBPP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their pharmacological properties. NBPP has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been proposed that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine exerts its biological activity by modulating various signaling pathways in the body. For example, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to modulate the activity of various enzymes, including COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can inhibit the growth of cancer cells and induce apoptosis. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to exhibit promising biological activity, making it a potential candidate for drug development. However, there are also limitations to using 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine need to be evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine. One area of interest is the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacological properties. Another area of research is the evaluation of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine in animal models of disease to determine its efficacy and safety. Additionally, the mechanism of action of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine needs to be further elucidated to understand its biological activity. Finally, the development of novel drug delivery systems for 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine is a synthetic compound with promising biological activity. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its ease of synthesis and purification. However, further research is needed to fully understand its pharmacological properties and evaluate its safety and toxicity. The future directions for research on 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine include the development of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine derivatives, evaluation in animal models of disease, elucidation of its mechanism of action, and development of novel drug delivery systems.
Synthesemethoden
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 1-(4-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRGRPUYOZPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-Nitrophenyl}methyl)-4-(phenylacetyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)

![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)




![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)